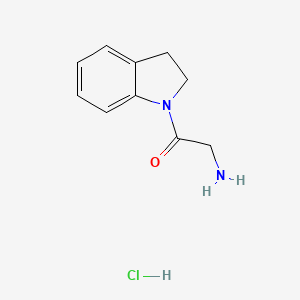

2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride

Übersicht

Beschreibung

“2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride” is a compound with the CAS Number: 1220036-34-9. It has a molecular weight of 212.68 . The compound is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of the compound is 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamine hydrochloride . The Inchi Code is 1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 212.68 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Neuromodulation and Metabolism

- Metabolic Pathways in Epilepsy Treatment : A study on RWJ-333369, a novel neuromodulator structurally related to indole derivatives, explored its absorption, metabolism, and excretion in humans. This compound was extensively metabolized, showing promise for epilepsy treatment due to its significant circulating species in plasma (Mannens et al., 2007).

Immunomodulation in Cancer

- Indoleamine-2,3-dioxygenase (IDO) Activity : Research on IDO, an enzyme that degrades tryptophan to kynurenines, has shown that its activity correlates with poor survival in various cancers, including cervical cancer. High levels of IDO activity, indicated by specific metabolite concentrations, were linked to advanced disease stages and worse survival outcomes (Ferns et al., 2015).

Environmental and Toxicological Studies

- Environmental Exposure Assessments : Studies have assessed exposure to environmental pollutants and their metabolites, including investigations into the excretion patterns of specific compounds and their impact on human health. Although these studies do not directly relate to the specified compound, they highlight the importance of understanding the metabolic and excretory pathways of chemical compounds in environmental health (Silva et al., 2013).

Therapeutic Potential and Safety

- Cardiovascular Safety of Therapeutics : Research into the cardiotoxicity of hydroxychloroquine, another compound used in rheumatological disorders, underscores the critical need for safety assessments in drug development. This example illustrates the potential cardiac risks associated with long-term medication use and the importance of regular screening for early detection of adverse effects (Joyce et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride”, being an indole derivative, could be a subject of future research in this direction.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It is known that the chemical properties of indole derivatives, such as being a electrophilic reagent, allow them to easily react with nucleophilic reagents, such as alcohols, amines, and thiol, to undergo condensation, addition, or substitution reactions .

Eigenschaften

IUPAC Name |

2-amino-1-(2,3-dihydroindol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGZMQKDAYHBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride | |

CAS RN |

1220036-34-9 | |

| Record name | Ethanone, 2-amino-1-(2,3-dihydro-1H-indol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)

![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)

![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)

![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)